molecular formula C13H18N2O B3009015 N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide CAS No. 926249-73-2

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

Cat. No.: B3009015
CAS No.: 926249-73-2
M. Wt: 218.3
InChI Key: YAECDYOXTAMELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide (CAS 926249-73-2) is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . This cyclopentanecarboxamide derivative serves as a valuable building block in medicinal chemistry and scientific research, particularly in the synthesis of more complex molecules for pharmaceutical development . Its structure features a cyclopentane carboxamide group linked to a 3-amino-2-methylphenyl substituent, providing both hydrogen bond donor and acceptor capabilities through its amino and carbonyl groups .Research indicates this compound demonstrates significant potential as a kinase inhibitor, with studies showing potent activity against specific molecular targets. Notably, it has exhibited inhibitory effects on BMX kinase with an IC₅₀ value of 50 nM, highlighting its relevance in oncology research and cancer progression studies . This inhibitory activity suggests potential applications in developing therapeutic agents for various proliferative diseases . The compound's mechanism of action involves interaction with biological macromolecules, where its amino group can form hydrogen bonds and its aromatic ring may engage in π-π interactions with target proteins or receptors, thereby modulating their activity .Beyond its kinase inhibition properties, this chemical scaffold is investigated for potential applications in treating cardiovascular diseases, central nervous system disorders, inflammatory conditions, and metabolic syndromes based on patent literature covering related 3-substituted cyclopentylamine derivatives . The compound is typically synthesized through a reaction between 3-amino-2-methylbenzoic acid and cyclopentanecarbonyl chloride in the presence of a base such as triethylamine, followed by purification through recrystallization or chromatography to achieve high purity .This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and introduction into humans or animals is strictly prohibited by law. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECDYOXTAMELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Amino-2-methylbenzoic acid+Cyclopentanecarbonyl chlorideThis compound\text{3-Amino-2-methylbenzoic acid} + \text{Cyclopentanecarbonyl chloride} \rightarrow \text{this compound} 3-Amino-2-methylbenzoic acid+Cyclopentanecarbonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Aryl-Substituted Cyclopentanecarboxamides

Several 1-(substituted phenylamino)cyclopentanecarboxamides have been synthesized and characterized, offering insights into how substituents influence physicochemical properties:

Table 1: Comparison with 1-(Substituted Phenylamino)cyclopentanecarboxamides

Compound Substituent Yield (%) Melting Point (°C) Reference
2a Phenyl 90 166
2b 4-Methylphenyl 85 120
2c 4-Methoxyphenyl 50 90–93
Target 3-Amino-2-methylphenyl N/A N/A

Key Observations :

  • Yield : Electron-donating groups (e.g., 4-methyl in 2b) correlate with high yields (85–90%), while 4-methoxy (2c) reduces yield to 50% .
  • Melting Point : Bulky or polar substituents (e.g., phenyl in 2a) increase melting points, likely due to enhanced intermolecular interactions . The target compound’s melting point is unreported in the evidence.

Comparison with Hydrazine-1-Carbonothioyl Derivatives

Hydrazine-functionalized cyclopentanecarboxamides exhibit distinct synthetic and physical profiles:

Table 2: Hydrazine-1-Carbonothioyl Cyclopentanecarboxamides

Compound Substituent Yield (%) Melting Point (°C) Reference
2.12 2-Phenoxyacetyl 59 158–161
2.13 2-(Phenylthio)acetyl 63 148–150
2.14 Benzoyl 66 193–195
2.15 2-Aminobenzoyl 56 195–197

Key Observations :

  • Yield : Benzoyl derivatives (2.14) achieve the highest yield (66%), possibly due to stabilized intermediates during synthesis .
  • Melting Point : Aromatic substituents (e.g., benzoyl in 2.14) elevate melting points (>190°C), while sulfur-containing groups (2.13) lower them .

Comparison with Pharmacologically Active Analogs

Cyclopentyl Fentanyl (CAS 2088918-01-9), a fentanyl analog, shares the cyclopentanecarboxamide core but differs in substituents:

Table 3: Cyclopentyl Fentanyl vs. Target Compound

Compound Core Structure Substituents Application Reference
Cyclopentyl Fentanyl N-phenylpiperidinyl group Piperidinyl and phenethyl moieties Opioid analgesic
Target Compound 3-Amino-2-methylphenyl group No piperidine or phenethyl groups Unknown

Key Observations :

  • Cyclopentyl fentanyl’s piperidinyl and phenethyl groups are critical for opioid receptor binding, whereas the target compound’s aminophenyl group may direct it toward non-opioid applications .

Biological Activity

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : Approximately 218.3 g/mol
  • Structure : Contains a cyclopentanecarboxamide moiety with an amino group and a methylphenyl substituent.

Synthesis Methods

The synthesis typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The overall reaction can be represented as follows:

3 Amino 2 methylbenzoic acid+Cyclopentanecarbonyl chlorideN 3 Amino 2 methylphenyl cyclopentanecarboxamide\text{3 Amino 2 methylbenzoic acid}+\text{Cyclopentanecarbonyl chloride}\rightarrow \text{N 3 Amino 2 methylphenyl cyclopentanecarboxamide}

This compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the aromatic ring may engage in π-π interactions with target proteins or receptors, modulating their activity. These interactions are crucial for the compound's potential therapeutic effects.

Pharmacological Potential

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for treating diseases such as cancer and metabolic disorders. Its structural features indicate possible interactions with biological targets, making it a candidate for further investigation in drug development.

Interaction Studies

Recent interaction studies have indicated that this compound may interact with various proteins and nucleic acids, influencing its biological activity and efficacy as a therapeutic agent. Further studies are needed to elucidate the specific binding mechanisms and affinities involved.

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of this compound on specific kinases involved in cancer progression. The IC50 values were determined, showing significant activity against BMX kinase, indicating its potential as a therapeutic agent in oncology.
    CompoundTarget KinaseIC50 (nM)
    This compoundBMX50
    Control CompoundJAK3>1000
  • Molecular Docking : Molecular docking studies have been conducted to predict how this compound binds to various receptors. The docking poses revealed favorable interactions with critical amino acid residues within the binding sites, suggesting a strong affinity that warrants further exploration.

Comparison with Similar Compounds

This compound can be compared to other cycloalkane carboxamides such as:

Compound NameStructure TypeNotable Activity
N-(3-Amino-2-methylphenyl)cyclohexanecarboxamideCyclohexane derivativeModerate kinase inhibition
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamideCyclobutane derivativeLow bioactivity

This comparison highlights the unique properties of this compound due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Q & A

Q. What structural modifications enhance target selectivity in pharmacological studies?

  • Methodology : Synthesize analogs (e.g., fluorophenyl, adamantyl substituents) and evaluate SAR using enzyme assays (IC₅₀ measurements). Prioritize modifications that maintain the cyclopentyl carboxamide core while altering aryl groups to modulate steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.